molecular formula C13H16N4O2S B13963312 Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate CAS No. 1101173-97-0

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate

Cat. No.: B13963312
CAS No.: 1101173-97-0
M. Wt: 292.36 g/mol
InChI Key: XNJPZAQYJMHMNQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate typically involves the reaction of pivaloyl chloride with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticorrosive properties. The exact molecular pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and solubility, making it more suitable for certain applications compared to other thiadiazole derivatives .

Properties

CAS No.

1101173-97-0

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

tert-butyl N-[4-(3-amino-1,2,4-thiadiazol-5-yl)phenyl]carbamate

InChI

InChI=1S/C13H16N4O2S/c1-13(2,3)19-12(18)15-9-6-4-8(5-7-9)10-16-11(14)17-20-10/h4-7H,1-3H3,(H2,14,17)(H,15,18)

InChI Key

XNJPZAQYJMHMNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=NS2)N

Origin of Product

United States

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